molecular formula C18H16ClN3O3 B11381745 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11381745
M. Wt: 357.8 g/mol
InChI Key: PQGBOSPLJBVTLO-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,5-oxadiazole ring, which is known for its diverse biological activities, and a chlorophenyl group, which contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves the formation of the 1,2,5-oxadiazole ring followed by the introduction of the chlorophenyl and dimethylphenoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and chlorophenyl-containing compounds, such as:

Uniqueness

What sets N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-3-8-15(9-12(11)2)24-10-16(23)20-18-17(21-25-22-18)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

PQGBOSPLJBVTLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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